molecular formula C13H7Cl2NO5 B6273942 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid CAS No. 958813-15-5

4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid

Cat. No.: B6273942
CAS No.: 958813-15-5
M. Wt: 328.1
InChI Key:
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Description

4-(3,4-Dichlorophenoxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a dichlorophenoxy group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid typically involves the nitration of 4-(3,4-dichlorophenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 4-(3,4-Dichlorophenoxy)-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(3,4-Dichlorophenoxy)-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenoxy group may also contribute to the compound’s activity by binding to specific receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy) triethylamine: Similar structure with a triethylamine group instead of a nitro group.

    3,4-Dichlorophenoxyacetic acid: Similar structure with an acetic acid group instead of a benzoic acid core.

Uniqueness

4-(3,4-Dichlorophenoxy)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a dichlorophenoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

958813-15-5

Molecular Formula

C13H7Cl2NO5

Molecular Weight

328.1

Purity

95

Origin of Product

United States

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